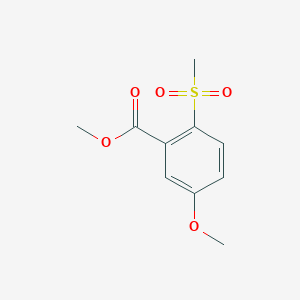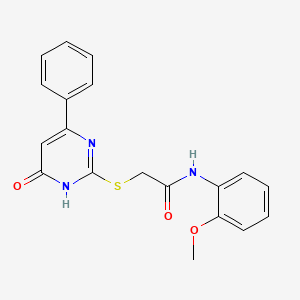
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetic Studies
The pharmacokinetics and disposition of thiouracil derivatives, including compounds similar to N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, have been extensively studied. One derivative, identified as PF-06282999, demonstrated resistance to metabolic turnover by liver microsomes and hepatocytes in both animals and humans, showing low to moderate plasma clearances and good oral bioavailability. It was primarily excreted via renal clearance in humans, indicating a potential for predictable pharmacokinetics and reduced risk of idiosyncratic toxicity (Dong et al., 2016).
Antimicrobial Activity
A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Compounds in this series showed significant potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) suggesting strong antibacterial potential. These findings indicate the chemical's relevance in developing new antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Agents
Research into benzodifuran derivatives, including novel compounds synthesized from khellinone and visnaginone, has shown significant anti-inflammatory and analgesic activities. These compounds, structurally related to this compound, demonstrated high COX-2 inhibitory activity and potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Research
Novel thienopyrimidine linked rhodanine derivatives were synthesized and assessed for their antitumor activity. These compounds, related to the chemical structure of interest, exhibited potent anticancer activities against various human cancer cell lines, suggesting their potential for further exploration in cancer therapy. The study underscores the diverse biological activities of compounds within this chemical class and their relevance in developing novel therapeutic agents (Hafez & El-Gazzar, 2017).
Mécanisme D'action
Target of Action
The primary target of CBKinase1_009874 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
CBKinase1_009874 interacts with CK1α, influencing its ability to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . CK1α is one of the main components of the Wnt/β-catenin signaling pathway, phosphorylating β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of CBKinase1_009874 with CK1α affects several biochemical pathways. These include the Wnt/β-catenin signaling pathway, which is crucial for cell cycle progression and apoptosis . Additionally, CK1α targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX), while stabilizing and positively regulating E2F-1, a transcription factor involved in cell cycle progression .
Result of Action
The molecular and cellular effects of CBKinase1_009874’s action are primarily related to its influence on CK1α and the subsequent modulation of various cellular processes. By interacting with CK1α, CBKinase1_009874 can potentially affect cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-14(16)20-18(24)12-26-19-21-15(11-17(23)22-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVPRSXMRGONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
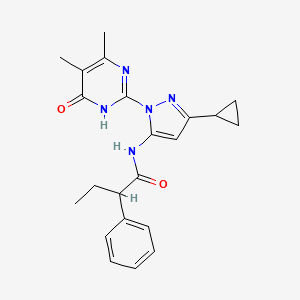
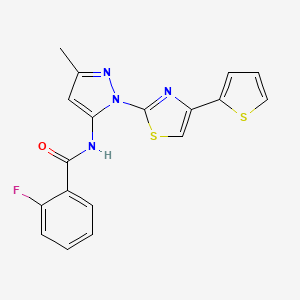
![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)
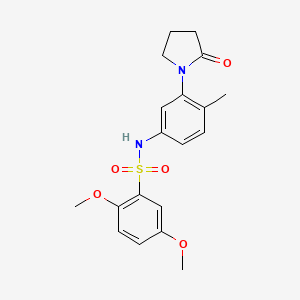
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2896613.png)


![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)


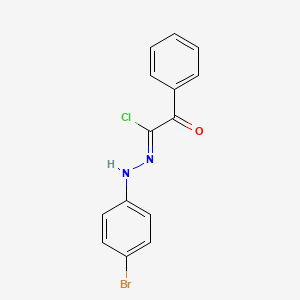
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)
![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)
